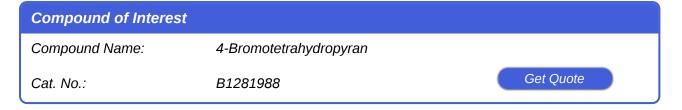


An In-depth Technical Guide to 4-Bromotetrahydropyran: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromotetrahydropyran is a versatile heterocyclic haloalkane that serves as a valuable building block in modern organic synthesis. Its tetrahydropyran ring is a common motif in numerous biologically active molecules and natural products, making it a key intermediate in the development of novel therapeutics. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromotetrahydropyran**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in synthetic chemistry and drug discovery.

Physical and Chemical Properties

4-Bromotetrahydropyran is a colorless to light yellow liquid at room temperature.[1][2][3][4] It is characterized by its moderate solubility in common organic solvents and limited solubility in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Bromotetrahydropyran



Property	Value	Reference(s)
Molecular Formula	C₅H∍BrO	[5]
Molecular Weight	165.03 g/mol	[5]
Appearance	Colorless to light yellow liquid	[2][3][4]
Density	1.467 g/cm³ at 25 °C	[6]
Boiling Point	177.986 °C at 760 mmHg	[6]
Refractive Index (n20/D)	1.497	[6]
Flash Point	71 °C (closed cup)	[6]
Solubility	Moderately soluble in ethanol and ether; less soluble in water.[2]	[2]
CAS Number	25637-16-5	[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-Bromotetrahydropyran**. While specific spectra are not publicly available, the expected spectral characteristics are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for 4-Bromotetrahydropyran



Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the methine proton adjacent to the bromine atom (CH-Br) and the methylene protons of the tetrahydropyran ring. The CH-Br proton would be expected to appear as a multiplet in the downfield region. The methylene protons adjacent to the oxygen atom (-O-CH ₂ -) would also be shifted downfield compared to the other methylene protons.
¹³ C NMR	A signal for the carbon atom bonded to bromine (C-Br) would be expected in the range of 40-60 ppm. The carbons adjacent to the oxygen atom (-O-C) would appear further downfield, typically in the 60-70 ppm range.
IR Spectroscopy	Characteristic C-H stretching vibrations for alkanes are expected in the 2850-3000 cm ⁻¹ region. A C-O stretching band for the ether linkage would likely be observed in the 1050-1150 cm ⁻¹ region. The C-Br stretch typically appears in the fingerprint region, between 500-600 cm ⁻¹ .
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹ Br and ⁸¹ Br). Fragmentation would likely involve the loss of a bromine radical or cleavage of the tetrahydropyran ring.

Chemical Reactivity and Applications

4-Bromotetrahydropyran is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond.[2] It readily participates in nucleophilic substitution reactions and is a key substrate for the formation of organometallic reagents.[2][3] Its primary applications are in



the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[3]

Key reactions involving **4-Bromotetrahydropyran** include:

- Grignard Reagent Formation: It reacts with magnesium metal to form the corresponding
 Grignard reagent, tetrahydropyran-4-ylmagnesium bromide. This organometallic species is a
 potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles
 such as aldehydes, ketones, and esters.[3]
- Suzuki-Miyaura Cross-Coupling Reactions: As an organohalide, it can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base.[3] This reaction is a powerful method for forming carbon-carbon bonds between sp² and sp³ hybridized carbons.
- Nucleophilic Substitution Reactions: The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the tetrahydropyran ring.

Experimental Protocols

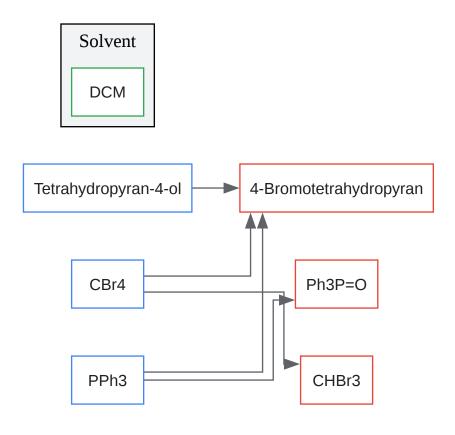
The following sections provide detailed experimental procedures for the synthesis of **4-Bromotetrahydropyran** and its use in key chemical transformations.

Synthesis of 4-Bromotetrahydropyran from Tetrahydropyran-4-ol

A common method for the preparation of **4-Bromotetrahydropyran** is the Appel reaction, using triphenylphosphine and carbon tetrabromide.[3]

Reaction Scheme:





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Figure 1: Synthesis of 4-Bromotetrahydropyran.

Materials:

- Tetrahydropyran-4-ol
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate
- Hexane
- Silica gel



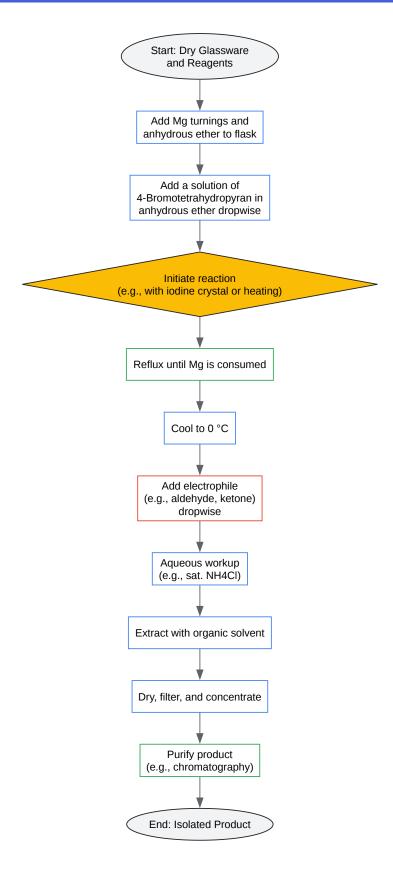
Procedure:

- To a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous dichloromethane, add carbon tetrabromide (1.1 equivalents) and triphenylphosphine (1.2 equivalents) at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-Bromotetrahydropyran as a colorless oil.
 [3]

Grignard Reagent Formation and Reaction (General Protocol)

The following is a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with an electrophile. This protocol would need to be optimized for **4-Bromotetrahydropyran**.





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Figure 2: Grignard Reaction Workflow.



Materials:

- 4-Bromotetrahydropyran
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (optional, as an initiator)
- Electrophile (e.g., benzaldehyde)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Organic solvent for extraction (e.g., diethyl ether)
- · Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small amount of anhydrous ether or THF to cover the magnesium.
- Dissolve **4-Bromotetrahydropyran** (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
- Add a small portion of the 4-Bromotetrahydropyran solution to the magnesium. If the
 reaction does not start, gentle heating or the addition of a small iodine crystal may be
 necessary to initiate the formation of the Grignard reagent.
- Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-Bromotetrahydropyran solution dropwise at a rate that maintains a gentle reflux.

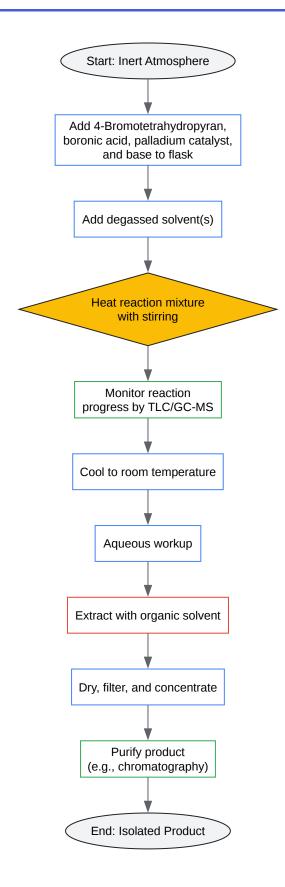


- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Cool the reaction mixture to 0 °C and add a solution of the electrophile (1.0 equivalent) in anhydrous ether or THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by an appropriate method, such as column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an alkyl bromide with a boronic acid. This protocol would require optimization for **4-Bromotetrahydropyran**.





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Figure 3: Suzuki-Miyaura Coupling Workflow.



Materials:

- 4-Bromotetrahydropyran
- Aryl or vinyl boronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, CS₂CO₃, K₃PO₄)
- Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

- In a reaction vessel, combine **4-Bromotetrahydropyran** (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- · Add the degassed solvent system.
- Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
- Monitor the progress of the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety and Handling

4-Bromotetrahydropyran is a hazardous chemical and should be handled with appropriate safety precautions.[5]



- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
- Precautions: Wear protective gloves, eye protection, and a face shield. Use in a wellventilated area. Avoid breathing vapors.
- First Aid:
 - Skin Contact: Wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Inhalation: Move person into fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-Bromotetrahydropyran is a valuable and versatile building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity in key transformations such as Grignard reactions and Suzuki-Miyaura cross-couplings, make it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for its synthesis and application, and with appropriate safety measures, it can be effectively utilized in a variety of research and development settings.

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